[(1-Ethyl-1H-pyrazol-5-yl)methyl](pentyl)amine
Description
(1-Ethyl-1H-pyrazol-5-yl)methylamine is a tertiary amine derivative featuring a pyrazole core substituted at the 1-position with an ethyl group and at the 5-position with a methyl-pentylamine moiety. Its molecular formula is C₁₂H₂₂N₄, with a molecular weight of 222.33 g/mol (calculated based on structural analogs in ).
Key physicochemical properties inferred from similar compounds ():
- Lipophilicity: The pentyl chain (A-value = 1.9) enhances hydrophobicity compared to shorter alkyl chains like methyl (A = 1.7) or ethyl (A = 1.75) .
- Basicity: The tertiary amine group has a predicted pKa of ~8.8–9.0, similar to analogs like [2-(3,4-dimethoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine (pKa ~8.77) .
Properties
Molecular Formula |
C11H21N3 |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]pentan-1-amine |
InChI |
InChI=1S/C11H21N3/c1-3-5-6-8-12-10-11-7-9-13-14(11)4-2/h7,9,12H,3-6,8,10H2,1-2H3 |
InChI Key |
COUKZRCGGUOQHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=CC=NN1CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-pyrazol-5-yl)methylamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Substitution Reactions: The ethyl group can be introduced at the 1-position of the pyrazole ring through an alkylation reaction using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of (1-Ethyl-1H-pyrazol-5-yl)methylamine may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-1H-pyrazol-5-yl)methylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives of the pyrazole ring.
Substitution: Substituted derivatives at the amine group.
Scientific Research Applications
(1-Ethyl-1H-pyrazol-5-yl)methylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-Ethyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | pKa (Predicted) | A-Value (Steric Parameter) | Reference |
|---|---|---|---|---|---|---|
| (1-Ethyl-1H-pyrazol-5-yl)methylamine | C₁₂H₂₂N₄ | 222.33 | 1-Ethyl-pyrazole, pentylamine | 8.8–9.0 | 1.9 (pentyl) | |
| N-Benzyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]amine | C₁₃H₁₇N₃ | 215.29 | 1-Ethyl-pyrazole, benzylamine | 8.77 | 1.75 (benzyl) | |
| 5-(1-Ethyl-1H-pyrazol-5-yl)pentylamine | C₁₁H₂₁N₃ | 195.31 | 1-Ethyl-pyrazole, methyl-pentylamine | 8.80 | 1.9 (pentyl) | |
| 1-Ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine | C₉H₁₈N₄ | 182.27 | 1-Ethyl-pyrazole, ethyl-methylamine | 8.80 | 1.75 (ethyl) |
Key Observations:
Chain Length and Lipophilicity: The pentyl group in the target compound increases molecular weight and lipophilicity compared to benzyl (C₁₃H₁₇N₃) or methyl-pentyl (C₁₁H₂₁N₃) analogs . This enhances membrane permeability in biological systems.
Aromatic vs. Aliphatic Substituents :
- Benzyl-substituted analogs (e.g., C₁₃H₁₇N₃) exhibit higher aromaticity, which may enhance π-π stacking interactions in drug-receptor binding compared to aliphatic pentyl chains .
Basicity and Reactivity: All analogs share similar pKa values (~8.8–9.0), indicating comparable protonation behavior under physiological conditions . Tertiary amines in these structures are less prone to oxidation than primary or secondary amines, as noted in steric hindrance models ().
Key Findings:
- Reductive Amination : A plausible route for the target compound involves reacting 1-ethyl-5-formylpyrazole with pentylamine under catalytic hydrogenation, mirroring methods used for benzyl analogs ().
- Yield Challenges : Bulky substituents (e.g., pentyl) may reduce yields compared to smaller alkyl groups due to steric hindrance during nucleophilic substitution ().
Biological Activity
(1-Ethyl-1H-pyrazol-5-yl)methylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C9H14N4
- Molecular Weight : 182.23 g/mol
This compound features a pyrazole ring, which is known for its diverse pharmacological properties, including antitumor and anti-inflammatory activities.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of pyrazole derivatives. For instance, compounds similar to (1-Ethyl-1H-pyrazol-5-yl)methylamine have shown significant cytotoxic effects against various cancer cell lines. A study indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibited IC50 values as low as 45 nM against MCF-7 and HCT-116 cell lines, suggesting strong antiproliferative activity .
Table 1: Cytotoxicity of Related Pyrazole Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound 14 | MCF-7 | 45 |
| Compound 14 | HCT-116 | 6 |
| Compound 14 | HepG-2 | 48 |
The mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, leading to cell cycle arrest and apoptosis induction in treated cells .
Enzymatic Inhibition
(1-Ethyl-1H-pyrazol-5-yl)methylamine has been studied for its ability to inhibit specific enzymes involved in cancer progression. Molecular docking studies suggest that it can effectively bind to the active sites of CDK2, which is crucial for cell cycle regulation. The binding interactions are characterized by essential hydrogen bonds with key amino acids in the enzyme active site .
Study on Antitumor Activity
In a preclinical study, the compound was tested against multiple cancer cell lines. The results showed that treatment with (1-Ethyl-1H-pyrazol-5-yl)methylamine led to:
- Cell Cycle Arrest : Significant alterations in cell cycle progression were observed, with an increase in the G0-G1 phase population.
Table 2: Effects on Cell Cycle Distribution
| Treatment | % G0-G1 | % S | % G2/M |
|---|---|---|---|
| Control | 49.51 | 38.11 | 12.38 |
| Compound | 57.04 | 31.15 | 11.81 |
- Apoptosis Induction : The compound induced apoptosis at rates significantly higher than control treatments.
Table 3: Apoptosis Induction Rates
| Treatment | Total Apoptosis (%) | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|---|
| Control | 1.85 | 0.34 | 0.28 |
| Compound | 41.55 | 21.51 | 12.95 |
These findings underscore the potential of (1-Ethyl-1H-pyrazol-5-yl)methylamine as an effective anticancer agent.
Pharmacokinetic Properties
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that (1-Ethyl-1H-pyrazol-5-yl)methylamine possesses favorable pharmacokinetic properties, making it a suitable candidate for further development as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
